molecular formula C17H25N3 B3163140 1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine CAS No. 883528-94-7

1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine

Cat. No.: B3163140
CAS No.: 883528-94-7
M. Wt: 271.4 g/mol
InChI Key: ZZKBQLPSJLJFEL-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine is a complex organic compound with the molecular formula C17H25N3 and a molecular weight of 271.40 g/mol . This compound is notable for its unique structure, which combines a pyrrolidine ring with an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine typically involves the construction of the pyrrolidine ring followed by the attachment of the indole group. One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its combined structure, which allows for a broader range of interactions and applications compared to its individual components.

Properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[(1-methylindol-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-3-20-10-6-8-15(20)12-18-13-16-11-14-7-4-5-9-17(14)19(16)2/h4-5,7,9,11,15,18H,3,6,8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKBQLPSJLJFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine
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1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine
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1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine
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1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine
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1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine
Reactant of Route 6
1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine

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